N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide
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Overview
Description
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is a compound that features a thiophene ring, a pyrazole ring, and a pivalamide group Thiophene is a sulfur-containing heterocycle known for its aromatic properties, while pyrazole is a five-membered ring containing two nitrogen atoms The pivalamide group is derived from pivalic acid, a branched carboxylic acid
Preparation Methods
The synthesis of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide typically involves multiple steps, starting with the preparation of the thiophene and pyrazole intermediates. Common synthetic routes include:
Thiophene Synthesis: Thiophene derivatives can be synthesized through various methods such as the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis. These methods involve the condensation of sulfur with carbonyl compounds or the cyclization of acetylenic esters.
Pyrazole Synthesis: Pyrazole rings are often synthesized through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling Reactions: The thiophene and pyrazole intermediates are then coupled using reagents such as palladium catalysts in cross-coupling reactions like the Suzuki-Miyaura coupling.
Chemical Reactions Analysis
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide can undergo various chemical reactions, including:
Reduction: The pyrazole ring can be reduced to form pyrazolines using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted thiophenes.
Coupling Reactions: The compound can participate in cross-coupling reactions to form more complex molecules.
Scientific Research Applications
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The thiophene and pyrazole rings can interact with enzymes and receptors, potentially modulating their activity . The pivalamide group may enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
N-(2-(3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)pivalamide can be compared with other thiophene and pyrazole derivatives:
Properties
IUPAC Name |
2,2-dimethyl-N-[2-(3-thiophen-3-ylpyrazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3OS/c1-14(2,3)13(18)15-6-8-17-7-4-12(16-17)11-5-9-19-10-11/h4-5,7,9-10H,6,8H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZKYHLSUBVTENK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCN1C=CC(=N1)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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